
2H-3,1-benzothiazine-2,4(1H)-dithione
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Overview
Description
2H-3,1-Benzothiazine-2,4(1H)-dithione is a heterocyclic compound featuring a benzothiazine core fused with two thione (C=S) groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is synthesized via a one-pot reaction using anthranilic acids or methyl anthranilates and carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) at room temperature . This method ensures high yields and purity, avoiding the formation of tautomers (e.g., enethiols) due to the thermodynamic stability of the dithione form, as confirmed by NMR spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur Centers
The thioketone groups in 2H-3,1-benzothiazine-2,4(1H)-dithione act as electrophilic sites, facilitating reactions with nucleophiles like amines and alkyl halides:
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Reaction with alkyl halides : In one-pot syntheses, treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) replaces sulfur atoms with alkylsulfanyl groups, yielding derivatives such as 2-methylsulfanyl-4H-3,1-benzothiazine-4-thione .
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Reaction with amines : Primary amines (e.g., benzylamine) undergo nucleophilic attack at the thiocarbonyl groups, forming substituted thiazine derivatives. For example, reactions with ethylenediamines produce tricyclic annulated products .
Electrophilic Aromatic Substitution
The benzothiazine core undergoes electrophilic substitution at the aromatic ring under mild conditions:
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Nitration and sulfonation : Reactions with nitric acid or sulfuric acid introduce nitro or sulfonic acid groups at the para position relative to the sulfur atoms. These reactions typically proceed in polar solvents (e.g., acetic acid) at 0–25°C.
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Halogenation : Chlorine or bromine in dichloromethane selectively substitutes hydrogen atoms on the benzene ring, forming halogenated derivatives.
Redox Reactions
The thioketone groups participate in oxidation-reduction sequences:
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Oxidation : Using pyridinium dichromate (PDC) in dichloromethane oxidizes the secondary hydroxy group in 4-hydroxy-1,3-benzothiazine-2-thiones to ketones, yielding 1,3-benzothiazinones .
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Reduction : Subsequent treatment with hydrochloric acid and iron powder reduces the ketone to an aniline derivative .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing larger heterocycles:
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Reaction with carbon disulfide : Anthranilic acids react with carbon disulfide in 1,4-dioxane and triethylamine to form trithioisatoic anhydrides, which cyclize into 2H-3,1-benzothiazine-2,4(1H)-dithiones .
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Microwave-assisted synthesis : Ring-fused derivatives are generated efficiently under microwave irradiation, reducing reaction times from hours to minutes .
Multicomponent Reactions (MCRs)
This compound participates in MCRs to form complex heterocycles:
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Three-component synthesis : Combining carbon disulfide, primary amines, and alkyl halides in DMF (without additional base) yields 4-hydroxy-1,3-benzothiazine-2-thiones .
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Mechanistic insight : Isotopic labeling studies using ¹³C-carbon disulfide confirmed dual roles of CS₂ as both a cyclization component and a thionation agent .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2H-3,1-benzothiazine-2,4(1H)-dithione exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, specific derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the compound's potential as an acetylcholinesterase inhibitor. Compounds derived from this compound displayed significant inhibitory activity against acetylcholinesterase, making them promising candidates for treating Alzheimer's disease .
Industrial Applications
Beyond biological applications, this compound is utilized in industrial settings:
- Dyes and Pigments : The compound serves as a precursor in synthesizing dyes and pigments due to its vibrant color properties.
- Specialty Chemicals : It is also employed in producing various specialty chemicals used in materials science and bio-diagnostics .
Case Study on Anticancer Activity
A study evaluated the anticancer potential of several derivatives of this compound against human cancer cell lines. The findings indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Parent Compound | MCF-7 | 25 |
Derivative A | MCF-7 | 10 |
Derivative B | HeLa | 15 |
Case Study on Neuroprotective Effects
Another investigation focused on the neuroprotective effects of derivatives against acetylcholinesterase activity. Compounds were tested for their ability to cross the blood-brain barrier and their cytotoxicity profiles were assessed.
Compound | AChE Inhibition IC50 (µM) | BBB Permeability |
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Compound 3i | 0.027 | High |
Compound 3j | 0.025 | Moderate |
Mechanism of Action
The mechanism of action of 2H-3,1-benzothiazine-2,4(1H)-dithione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: this compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. By modulating these pathways, this compound can exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate : Substitutes thione groups with sulfonyl (SO₂) moieties, altering reactivity and electronic properties. The synthesis requires sulfonylation of anthranilic acids, a process sensitive to transesterification .
- 4-Alkyl-4H-3,1-benzothiazine-2-thiones : Contain a single thione group and an alkyl substituent at position 4. Their synthesis involves multistep routes, such as intramolecular heteroconjugate additions, which are less efficient than the CS₂-mediated thionation used for the dithione derivative .
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione: Features a pyrimidine-thiophene fused ring system. Despite similar dithione groups, its distinct core structure influences biological activity, such as antimicrobial properties .
- 1,3,5-Triazine-2,4-dithiones : Triazine-based analogs with broader pharmacological applications, including LDL-C reduction, synthesized via three-component reactions of arylaldehydes, thiourea, and orthoformates .
- Quinoxaline-2,3(1H,4H)-dithione: A bicyclic quinoxaline derivative with dithione groups, synthesized using thionating agents. Its planar structure contrasts with the angular benzothiazine system .
Physicochemical Properties
- In contrast, N-methoxy-7-chloro-3,4-dihydro-2,1-benzothiazine-2,2-dioxide (a sulfonyl analog) exhibits a higher melting point (123–125°C) due to increased polarity .
- Spectroscopic Data :
Biological Activity
2H-3,1-benzothiazine-2,4(1H)-dithione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have reported various synthetic routes that yield derivatives with enhanced biological properties. For instance, one method involves the reaction of benzothiazine derivatives with thioketones under acidic conditions, resulting in the formation of dithione structures .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound derivatives. For example:
- Antibacterial Properties : Compounds derived from this structure have shown significant activity against Staphylococcus aureus, with some exhibiting comparable efficacy to standard antibiotics like streptomycin .
- Antifungal Effects : Certain derivatives have also been tested for antifungal activity, showing promise against common fungal pathogens.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. In vitro studies revealed that some derivatives exhibited substantial free radical scavenging activity. For instance:
- DPPH Scavenging Assay : Compounds demonstrated inhibition rates up to 90% at certain concentrations . The structure-activity relationship indicates that modifications at specific positions enhance antioxidant properties.
Neuroprotective Effects
Research indicates that certain derivatives possess neuroprotective qualities:
- Acetylcholinesterase Inhibition : Compounds such as 3i and 3j showed potent inhibition against acetylcholinesterase (AChE), suggesting potential in treating neurodegenerative diseases like Alzheimer's . Their IC50 values were reported as low as 0.025 µM.
Antihypertensive Activity
Some studies have evaluated the antihypertensive effects of benzothiazine derivatives in animal models:
- Calcium Channel Blockade : While generally weak calcium channel blockers, specific compounds have shown moderate to potent calmodulin antagonistic activity . This suggests a potential role in managing hypertension.
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of 1,4-benzothiazine-based bisamide derivatives and evaluated their antibacterial activity against Staphylococcus aureus. The results indicated that several compounds effectively inhibited bacterial growth and demonstrated low cytotoxicity against human cell lines .
Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) |
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Compound A | 0.5 µg/mL | >100 µg/mL |
Compound B | 0.25 µg/mL | >100 µg/mL |
Case Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection, compounds derived from this compound were tested for their ability to cross the blood-brain barrier (BBB). The results indicated high permeability and significant AChE inhibition, positioning these compounds as candidates for Alzheimer's treatment .
Properties
CAS No. |
16081-97-3 |
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Molecular Formula |
C8H5NS3 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
1H-3,1-benzothiazine-2,4-dithione |
InChI |
InChI=1S/C8H5NS3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11) |
InChI Key |
QIQQPMKEDZXZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)SC(=S)N2 |
Origin of Product |
United States |
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